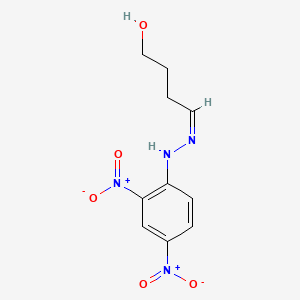
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone is a hydrazone derivative formed by the reaction of 4-hydroxybutanal with 2,4-dinitrophenylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. They are widely used in organic synthesis and analytical chemistry due to their ability to form stable complexes with various carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between 4-hydroxybutanal and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone bond. The general procedure is as follows:
Reactants: 4-hydroxybutanal and 2,4-dinitrophenylhydrazine.
Solvent: Ethanol or methanol is commonly used as the solvent.
Catalyst: A few drops of concentrated sulfuric acid or hydrochloric acid.
Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone under basic conditions.
Major Products
Oxidation: Formation of 4-oxobutanal (2,4-dinitrophenyl)hydrazone.
Reduction: Formation of (1Z)-4-hydroxybutanal (2,4-diaminophenyl)hydrazone.
Substitution: Formation of various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism by which (1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone exerts its effects involves the formation of a stable hydrazone bond with carbonyl compounds. This bond formation is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stabilized by resonance and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
(1Z)-4-hydroxybutanal (2,4-diaminophenyl)hydrazone: Similar structure but with amino groups instead of nitro groups.
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and stability. The nitro groups enhance the compound’s ability to participate in redox reactions, while the hydroxyl group provides additional sites for chemical modification.
Properties
CAS No. |
1708-33-4 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
0 |
Synonyms |
4-Hydroxybutyraldehyde 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (6E)-2,8-dimethyl-4-oxo-1,5,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/new.no-structure.jpg)
![3-[(Aminocarbonyl)-4-phenoxyanilino]propanoic acid](/img/structure/B1181328.png)
